
1-Naphthalenesulfonic acid, 8-(phenylamino)-5-((3-nitrophenyl)azo)-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-[(3-nitrophenyl)azo]-8-(phenylamino)naphthalenesulfonate: is a synthetic organic compound known for its vibrant color and use as a dye. It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is often used in various industrial applications, including textile dyeing and as a pH indicator.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-[(3-nitrophenyl)azo]-8-(phenylamino)naphthalenesulfonate typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of aniline to form 3-nitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is subsequently coupled with 8-(phenylamino)naphthalenesulfonic acid under alkaline conditions to yield the final product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sodium 5-[(3-nitrophenyl)azo]-8-(phenylamino)naphthalenesulfonate can undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of quinone derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: The compound can participate in electrophilic substitution reactions, especially on the aromatic rings, where substituents like halogens or alkyl groups can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium dithionite or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry:
- Used as a dye in analytical chemistry for the detection of various ions and compounds.
- Employed as a pH indicator due to its color change properties in different pH environments.
Biology:
- Utilized in histological staining to differentiate between different types of tissues and cells.
Medicine:
- Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
- Widely used in the textile industry for dyeing fabrics.
- Applied in the production of colored plastics and inks.
Mechanism of Action
The mechanism of action of sodium 5-[(3-nitrophenyl)azo]-8-(phenylamino)naphthalenesulfonate primarily involves its ability to absorb light at specific wavelengths, resulting in its vibrant color. The azo group (N=N) is responsible for the chromophore, which interacts with light to produce color. Additionally, the compound can form stable complexes with metal ions, enhancing its application as a dye and indicator.
Comparison with Similar Compounds
- Sodium 4-[(2-nitrophenyl)azo]-1-naphthalenesulfonate
- Sodium 6-[(4-nitrophenyl)azo]-2-naphthalenesulfonate
- Sodium 7-[(3-nitrophenyl)azo]-3-naphthalenesulfonate
Comparison:
- Sodium 5-[(3-nitrophenyl)azo]-8-(phenylamino)naphthalenesulfonate is unique due to the presence of both nitro and phenylamino groups, which contribute to its specific color properties and reactivity.
- Other similar compounds may have different substitution patterns on the naphthalene ring, leading to variations in color and chemical behavior.
This comprehensive overview provides detailed insights into the compound sodium 5-[(3-nitrophenyl)azo]-8-(phenylamino)naphthalenesulfonate, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
68227-40-7 |
|---|---|
Molecular Formula |
C22H15N4NaO5S |
Molecular Weight |
470.4 g/mol |
IUPAC Name |
sodium;8-anilino-5-[(3-nitrophenyl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C22H16N4O5S.Na/c27-26(28)17-9-4-8-16(14-17)24-25-19-12-13-20(23-15-6-2-1-3-7-15)22-18(19)10-5-11-21(22)32(29,30)31;/h1-14,23H,(H,29,30,31);/q;+1/p-1 |
InChI Key |
OYXIMNPMVHQQKE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC(=CC=C4)[N+](=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



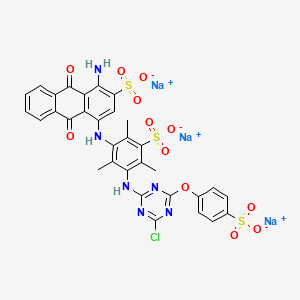
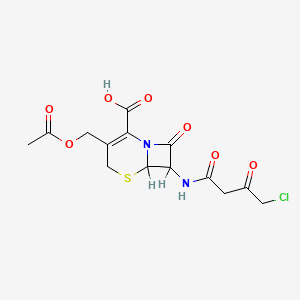
![(5R,6S)-6-(1-hydroxyethyl)-3-((S)-1-(1-iminoethyl)pyrrolidin-3-ylthio)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13798769.png)
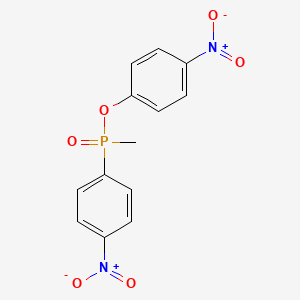
![(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid;sulfuric acid](/img/structure/B13798788.png)
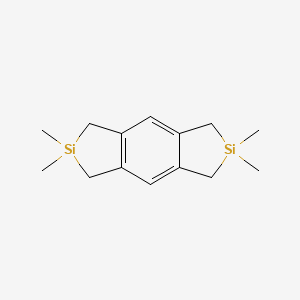
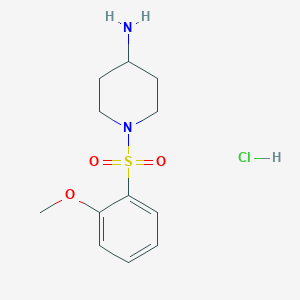
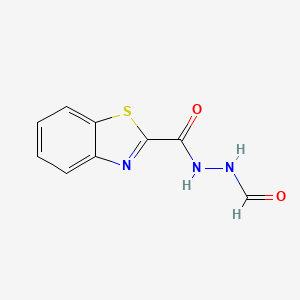
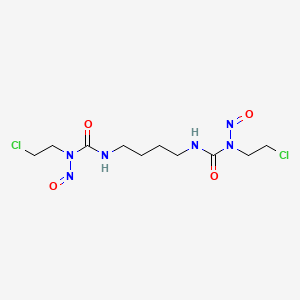
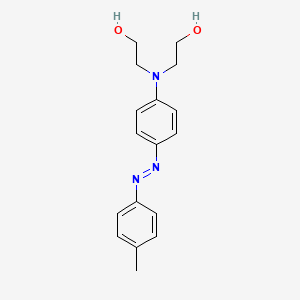
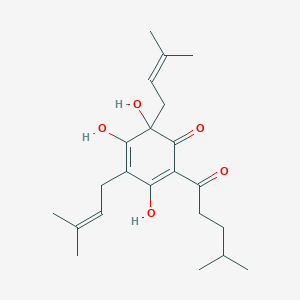
![1-[N-Benzyloxycarbonyl-(1R)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13798832.png)

